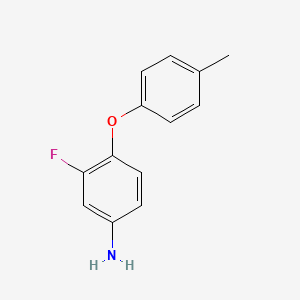
1,1,1-Trifluoro-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-methylbutan-2-ol is a chemical compound with the molecular formula C5H9F3O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-2-methylbutan-2-ol consists of a butanol backbone with a trifluoromethyl group and a methyl group attached to the second carbon atom . The presence of the trifluoromethyl group can significantly affect the chemical properties of the compound, including its reactivity and polarity.
Aplicaciones Científicas De Investigación
Environmental Degradation and Monitoring
1,1,1-Trifluoro-2-methylbutan-2-ol, as part of polyfluoroalkyl chemicals, has been noted for its role in environmental degradation. Research has shown that microbial degradation of these chemicals can lead to the formation of persistent and toxic substances like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) (Liu & Avendaño, 2013). These substances have raised significant concerns due to their persistence in the environment and potential toxicity. As such, understanding the environmental fate and effects of these chemicals is crucial for regulatory and cleanup efforts.
Chemical Synthesis
In the realm of chemical synthesis, 1,1,1-Trifluoro-2-methylbutan-2-ol-related compounds like perfluoroalkane-sulfonates have been highlighted for their role in various reactions. These compounds, particularly cost-effective nonafluorobutanesulfonates (nonaflates), have been used in metal-catalyzed processes such as Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, or amination reactions (Hoegermeier & Reissig, 2009). These compounds have demonstrated advantages over more commonly used reagents and have found applications in laboratory and industrial scale organic synthesis.
Water Treatment and Environmental Safety
The compound's derivatives have been extensively studied for their presence and effects in the environment, particularly in water sources. Studies have explored the levels of such compounds in drinking water and evaluated the human health risks associated with their consumption (Domingo & Nadal, 2019). Additionally, research has delved into the bioaccumulative nature of these substances, comparing them with other persistent and bioaccumulative substances, highlighting the need for more research to fully understand their environmental impact (Conder et al., 2008).
Biological Monitoring and Health Impact
The biological monitoring of polyfluoroalkyl substances, including derivatives of 1,1,1-Trifluoro-2-methylbutan-2-ol, has been a critical area of research. Studies have indicated increasing exposure to these substances over time, emphasizing the need for continuous monitoring and standardized analytical methods (Houde et al., 2006). Furthermore, studies have assessed the human health risks of these compounds, confirming their potential to cause various toxic effects and emphasizing the importance of understanding their toxic mechanisms (Zeng et al., 2019).
Safety And Hazards
As with all chemicals, 1,1,1-Trifluoro-2-methylbutan-2-ol should be handled with care. It is advisable to use personal protective equipment and ensure adequate ventilation when handling this compound . It is classified as a flammable liquid and can cause skin and eye irritation . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice if necessary .
Propiedades
IUPAC Name |
1,1,1-trifluoro-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-3-4(2,9)5(6,7)8/h9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFSGDURTMDVSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-methylbutan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)


![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)
![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)




